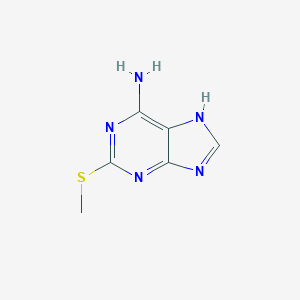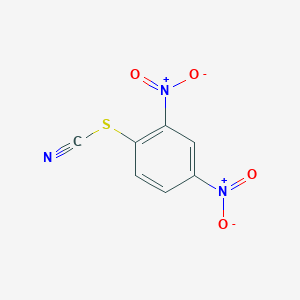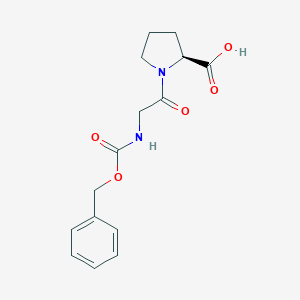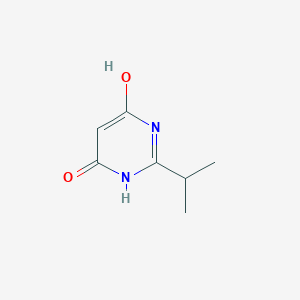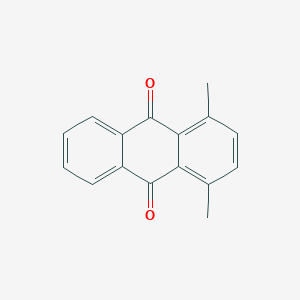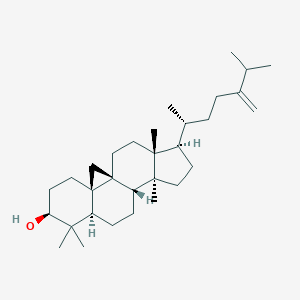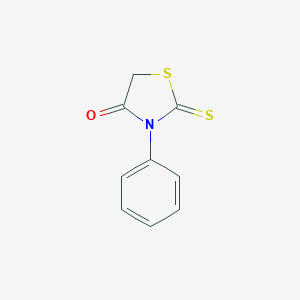
3-フェニルロダニン
説明
3-Phenylrhodanine is a useful research compound. Its molecular formula is C9H7NOS2 and its molecular weight is 209.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Phenylrhodanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Phenylrhodanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylrhodanine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機化学
3-フェニルロダニンは、有機化学で使用される有機複素環式化合物です . 分子量は209.28 g/molで、分子式はC9H7NOS2です . この化合物は、3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンなどの他の名前でも知られています .
生物学的意義
ロダニン誘導体は、3-フェニルロダニンを含む、生物学的に重要であることがわかっています . それらはさまざまな生物学的プロセスにおいて重要な役割を果たし、天然物として広く存在しています . 一部のタンパク質、ホルモン、ビタミンにも、芳香族複素環系が含まれています .
医薬品化学
ロダニン誘導体は、合成医薬品化学において重要な部分です . それらは高い構造的多様性を提供し、治療薬として広く有用であることが証明されています . それらは、新しい薬物の設計のためのリード構造として、最も有望な分子として、大きな可能性を秘めています .
抗がん特性
作用機序
Mode of Action
The mode of action of 3-Phenylrhodanine is also not well-understood at this time. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes at the cellular or molecular level. Without knowledge of the specific targets of 3-phenylrhodanine, it is difficult to provide a detailed explanation of its mode of action .
Biochemical Pathways
The biochemical pathways affected by 3-Phenylrhodanine are currently unknown. Given the lack of information on its targets and mode of action, it is challenging to predict which pathways might be impacted by this compound
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 3-Phenylrhodanine is currently unknown .
Result of Action
Without more information on its targets, mode of action, and affected biochemical pathways, it is difficult to describe the specific effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3-Phenylrhodanine. These factors can include temperature, pH, presence of other chemicals, and biological factors such as the presence of certain enzymes or proteins . .
生化学分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction.
Cellular Effects
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that the compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that the compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is believed that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRWEKGUWZINTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061706 | |
| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1457-46-1 | |
| Record name | 3-Phenylrhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylrhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylrhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylrhodanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLRHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJZ2D15FXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the thermal stability of 3-phenylrhodanine?
A1: 3-Phenylrhodanine undergoes thermal rearrangement in the presence of air. This process involves the homolytic cleavage of (C—S) and (C—N) bonds, leading to a series of reactions such as hydrogen abstractions, coupling, and cyclization. The products formed from the pyrolysis of 3-phenylrhodanine include carbon disulfide (CS2), carbon monoxide (CO), hydrogen sulfide (H2S), ammonia (NH3), aniline, dibenzylamine, tribenzylamine, thioglycolic acid, phenyl isothiocyanate, bibenzyl, stilbene, p-aminoacetophenone, thiocarbanilide, 2-thioxoindole, and 2,3,4,5-tetraphenylthiophene. []
Q2: How does the structure of 3-phenylrhodanine influence its reactivity with diazo compounds?
A2: The reactivity of 3-phenylrhodanine with diazo compounds depends on the specific diazo reagent and reaction conditions. Diazomethane reacts with 5-benzylidene-3-phenylrhodanine at the exocyclic C=C bond, yielding both spirocyclopropane derivatives and C-methylated products. [] Similarly, phenyldiazomethane forms spirocyclopropane derivatives via reaction at the C=C bond. [] In contrast, diphenyldiazomethane reacts selectively with the C=S group, resulting in the formation of 2-(diphenylmethylidene)-1,3-thiazolidine through a [2+3] cycloaddition and subsequent extrusion reactions. []
Q3: Has the reaction of 3-phenylrhodanine with thiocarbonyl ylides been explored?
A3: Yes, studies have investigated the chemoselectivity of [2+3]-cycloadditions between thiocarbonyl ylides and 5-benzylidene-3-phenylrhodanine. Interestingly, the reaction outcome is dependent on the nature of the thiocarbonyl ylide. While aromatic thiocarbonyl ylides predominantly add to the C=C bond, aliphatic versions exclusively react with the exocyclic C=C bond, forming spirocyclic tetrahydrothiophene derivatives. []
Q4: Have computational methods been used to understand the reactivity of 3-phenylrhodanine?
A4: Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanisms of 5-benzylidene-3-phenylrhodanine with different diazo compounds. These studies have provided insights into the chemoselectivity observed with diazomethane, phenyldiazomethane, and diphenyldiazomethane. []
Q5: What synthetic strategies have been used to prepare derivatives of 3-phenylrhodanine?
A5: 3-Phenylrhodanine and its derivatives can be synthesized through condensation reactions with various aldehydes. For example, reactions with pyridine and quinoline aldehydes [], as well as trialdehydes containing a 1,3,5-triazine ring [], have been reported. These reactions typically proceed under acidic conditions, yielding crystalline, colored condensation products. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



